4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine
Description
Properties
IUPAC Name |
4-(2-methyloxan-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-8-11(4-7-13-9)10-2-5-12-6-3-10/h2-3,5-6,9,11H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVRQZREHGPUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: ALK5 Inhibitor Scaffold Pyridine Derivatives
Optimization, Synthesis, and Biological Characterization
Executive Summary
This technical guide provides a comprehensive analysis of pyridine-based small molecule inhibitors targeting the Activin receptor-like kinase 5 (ALK5), also known as TGF-
The Target and The Scaffold: Structural Biology
The ATP Binding Pocket
ALK5 is a serine/threonine kinase. The ATP-binding cleft is the primary target for small molecule inhibitors. The pocket is characterized by a "gatekeeper" residue, Serine 280 (Ser280) , which is relatively small compared to the Threonine or Methionine gatekeepers found in homologous kinases (e.g., p38 MAPK). This structural feature allows ALK5 to accommodate bulkier scaffolds, but achieving selectivity requires exploiting specific hydrogen bonding networks.
The Pyridine Pharmacophore
The pyridine ring, particularly when substituted at the 2-position, acts as the primary "hinge binder."
-
Hinge Interaction: The nitrogen atom of the pyridine ring serves as a hydrogen bond acceptor for the backbone amide of His283 in the hinge region of the kinase.
-
L-Shaped Binding: Successful ALK5 inhibitors (e.g., SB-505124, EW-7197) typically adopt an "L-shaped" conformation. The pyridine ring forms the base of the "L" (hinge binding), while a central core (often imidazole or pyrazole) directs a hydrophobic substituent into the specificity pocket (back pocket).
Signaling Pathway Visualization
The following diagram illustrates the canonical TGF-
Caption: Canonical TGF-β signaling pathway showing the ALK5 inhibition node preventing Smad2/3 phosphorylation.[1]
Medicinal Chemistry: SAR and Selectivity
The primary challenge in designing ALK5 inhibitors is distinguishing the target from p38 MAPK, which shares high sequence identity in the kinase domain.
The "6-Methyl" Selectivity Switch
A defining feature of the most selective pyridine-based ALK5 inhibitors (e.g., SB-431542 , SB-505124 ) is the presence of a methyl group at the 6-position of the pyridine ring.
| Position (Pyridine) | Substituent | Effect on ALK5 | Effect on p38 MAPK | Mechanistic Insight |
| 2-Position | Attachment | Critical | Critical | Point of attachment to the central core (e.g., imidazole). |
| Nitrogen | None | H-Bond Acceptor | H-Bond Acceptor | Binds to His283 (ALK5) or Met109 (p38). |
| 6-Position | Methyl (-CH3) | Tolerated | Clash / Loss of Potency | In ALK5, the pocket accommodates the methyl group. In p38 MAPK, this position faces steric constraints (often attributed to the Thr106 gatekeeper environment), significantly reducing affinity.[2] |
| 6-Position | Hydrogen | Potent | Potent | Removal of the methyl group often leads to dual ALK5/p38 inhibition. |
Central Scaffold Variations
While the pyridine is the hinge binder, it must be attached to a central scaffold to orient the molecule.
-
Imidazole (SB-505124): High potency but potential CYP450 inhibition issues.
-
Pyrazole: Often offers improved metabolic stability.
-
[1,2,4]Triazolo[1,5-a]pyridine (EW-7197): Fused systems can lock the conformation, reducing the entropic penalty of binding.
Synthetic Protocol: Suzuki-Miyaura Coupling Route
The most robust method for synthesizing pyridine-based ALK5 inhibitors involves constructing the central core and then attaching the pyridine ring via palladium-catalyzed cross-coupling. Below is a protocol for synthesizing a generic 2-(6-methylpyridin-2-yl)-imidazole scaffold.
Reaction Scheme Visualization
Caption: Modular synthesis of the pyridine-imidazole scaffold via Suzuki-Miyaura cross-coupling.
Detailed Methodology
Objective: Coupling of 4-(benzo[d][1,3]dioxol-5-yl)-2-bromo-1-isopropyl-1H-imidazole with 6-methylpyridin-2-ylboronic acid.
-
Reagents:
-
Aryl bromide core (1.0 eq)
-
6-Methyl-2-pyridineboronic acid pinacol ester (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.05 eq) -
Sodium Carbonate (Na
CO ) (2.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane.
-
-
Procedure:
-
Step 1: In a flame-dried Schlenk flask, dissolve the aryl bromide and boronic ester in degassed 1,4-dioxane (0.1 M concentration relative to bromide).
-
Step 2: Add the Pd(PPh
) catalyst under a nitrogen atmosphere. -
Step 3: Add the 2M Na
CO solution. -
Step 4: Heat the reaction mixture to 90°C with vigorous stirring for 12–16 hours. Monitor reaction progress via LC-MS (Look for mass shift corresponding to the pyridine addition).
-
Step 5: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Step 6: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. -
Step 7: Purify via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in Dichloromethane).
-
Validation Check: The product should exhibit a characteristic
Biological Characterization Protocols
Enzymatic Kinase Assay (FRET-based)
To verify direct ALK5 inhibition and selectivity.
-
System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar TR-FRET.
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Antibody: Europium-labeled anti-GST (if using GST-ALK5).
-
Protocol:
-
Incubate GST-ALK5 kinase domain (5 nM) with the test compound (serial dilution) and Tracer (concentration =
) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl , 1 mM EGTA, 0.01% Brij-35). -
Add Eu-anti-GST antibody (2 nM).
-
Incubate for 1 hour at Room Temperature.
-
Read: Measure FRET signal (Excitation 340 nm; Emission 665 nm / 615 nm).
-
Analysis: Plot Emission Ratio vs. log[Compound] to determine IC
.
-
Cellular Reporter Assay (CAGA12-Luc)
To verify pathway inhibition in a biological context.
-
Cell Line: HEK293 or HepG2 stably transfected with (CAGA)
-Luciferase plasmid (Smad3-responsive element). -
Protocol:
-
Seed cells (20,000/well) in 96-well plates.
-
Starve cells (0.5% FBS) for 6 hours.
-
Pre-treat with Pyridine derivative for 30 minutes.
-
Stimulate with TGF-
1 (5 ng/mL) for 16–24 hours. -
Lyse cells and add Luciferase substrate.
-
Read: Luminescence.
-
Control: Use SB-431542 (10
M) as a positive control for 100% inhibition.
-
The Toxicity Hurdle: Cardiac Valvulopathy
The major impediment to ALK5 inhibitors is cardiac valvulopathy (hemorrhage, inflammation, and hyperplasia of heart valves).
-
Mechanism: This is an on-target toxicity. ALK5 signaling is essential for the maintenance of valvular interstitial cells.
-
Pathology: In preclinical models (rat/dog), lesions appear within 3–7 days of dosing.
-
Mitigation Strategies:
-
PK Optimization: Designing compounds with short half-lives to allow "pathway recovery" periods (pulsatile dosing).
-
Inhaled Delivery: For pulmonary fibrosis, using inhaled pyridine derivatives (e.g., prodrugs) to maximize lung exposure while minimizing systemic (cardiac) levels.
-
References
-
Callahan, J. F., et al. (2002). "Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5)." Journal of Medicinal Chemistry. Link
-
Inman, G. J., et al. (2002). "SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7." Molecular Pharmacology. Link
-
Anderton, M. J., et al. (2011).[1] "Induction of heart valve lesions by small-molecule ALK5 inhibitors."[1] Toxicologic Pathology. Link
-
DaCosta Byfield, S., et al. (2004).[3][4] "SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7."[3][4][5][6][7][8][9] Molecular Pharmacology. Link
-
Yingling, J. M., et al. (2018). "Preclinical assessment of Galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor." Oncotarget. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative chemical array screening for p38γ/δ MAPK inhibitors using a single gatekeeper residue difference between p38α/β and p38γ/δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
Methodological & Application
Application Note: Chemoselective Grignard Addition to 4-Cyanopyridine for Tetrahydropyran Scaffolds
Here is a detailed Application Note and Protocol guide, structured for high-level research and drug development professionals.
Executive Summary & Chemical Strategy
The synthesis of heteroaryl ketones bearing a tetrahydropyran (THP) moiety is a critical transformation in medicinal chemistry, particularly for developing inhibitors of kinases (e.g., JAK, p38 MAPK) and 11
The Chemoselectivity Challenge
The reaction presents a classic competing pathway problem. 4-Cyanopyridine is an electron-deficient heterocycle. Grignard reagents (
-
The Nitrile Carbon (C-CN): The desired 1,2-addition leading to the ketimine and subsequently the ketone.
-
The Pyridine Ring (C-2/C-6): Undesired 1,4-addition (conjugate addition) leading to dihydropyridine byproducts or ring-opening.
Strategic Solution: To favor 1,2-addition to the nitrile, this protocol utilizes low-temperature control (-78°C) to kinetically favor the nitrile attack and mitigate the formation of thermodynamically stable ring-addition products. We also address the preparation of the specific THP-Grignard reagent, which requires activation due to the inductive drag of the ethereal oxygen in the THP ring.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and critical control points to ensure chemoselectivity.
Caption: Mechanistic flow for the chemoselective synthesis of the THP-Pyridine ketone scaffold.
Detailed Experimental Protocol
Part A: Preparation of (Tetrahydro-2H-pyran-4-yl)magnesium Bromide
Note: While this reagent is commercially available (e.g., Sigma-Aldrich, CAS 197457-50-4), in-situ preparation ensures maximum activity.
Reagents:
-
4-Bromotetrahydro-2H-pyran (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (catalytic crystal)
Procedure:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine. Dry stir for 5 minutes.
-
Initiation: Add enough anhydrous THF to cover the Mg. Add 5% of the total volume of 4-bromotetrahydro-2H-pyran. Heat gently with a heat gun until the iodine color fades (indicating initiation).
-
Propagation: Dilute the remaining bromide in THF. Add this solution dropwise to the refluxing mixture over 30–45 minutes.
-
Completion: Reflux for an additional 1 hour. Cool to room temperature. Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to determine precise molarity (typically 0.5 M – 0.8 M).
Part B: Chemoselective Addition to 4-Cyanopyridine
Reagents:
Step-by-Step Workflow:
-
Substrate Solubilization: Dissolve 4-cyanopyridine (10 mmol) in anhydrous THF (20 mL) in a flame-dried flask.
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Expert Insight: Cooling is critical. Higher temperatures (>0°C) during addition significantly increase attack on the pyridine ring (C2 position).
-
-
Controlled Addition: Add the THP-Grignard solution dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain internal temperature below -70°C.
-
Equilibration: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours.
-
Observation: The solution will likely turn a deep red/orange color, characteristic of the imine-magnesium salt.
-
-
Quench & Hydrolysis (Critical Step):
-
Cool the mixture back to 0°C.
-
Slowly add 2M HCl (aqueous) until pH < 2.
-
Stir vigorously at room temperature for 1–2 hours.
-
Reasoning: The initial product is the imine (
).[3] Acidic hydrolysis is required to convert this to the ketone ( ). Simple water quenching often yields the stable imine, which complicates purification.
-
-
Workup:
-
Neutralize with saturated NaHCO
(careful of gas evolution) to pH ~8. -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate.
-
-
Purification: Flash column chromatography (SiO
).-
Eluent: Hexane/Ethyl Acetate gradient (typically 20-40% EtOAc). The pyridine nitrogen makes the product polar; adding 1% Triethylamine to the eluent can reduce tailing.
-
Data Summary & Troubleshooting
Stoichiometry & Yield Expectations[4][5][6]
| Component | Equivalents | Role | Critical Parameter |
| 4-Cyanopyridine | 1.0 | Electrophile | Purity >98%; dry |
| THP-MgBr | 1.2 - 1.5 | Nucleophile | Titrated Molarity; Halide-free |
| THF | Solvent | Medium | Anhydrous; Stabilizer-free preferred |
| HCl (2M) | Excess | Hydrolysis | Must reach pH < 2 to cleave imine |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield / Recovered SM | Grignard degradation or moisture. | Re-titrate Grignard immediately before use. Ensure inert atmosphere. |
| Dihydropyridine Byproducts | 1,4-addition to the ring.[4] | Strictly maintain -78°C during addition. Consider using Knochel's Turbo Grignard (iPrMgCl·LiCl) for transmetallation if available. |
| Stable Imine (No Ketone) | Incomplete hydrolysis. | Increase hydrolysis time or temperature (up to 40°C) with 2M HCl. |
| Polymerization (Tarry residue) | Pyridine ring activation. | Avoid large excess of Grignard. Add Grignard to the nitrile (standard) rather than inverse addition. |
Methodological Variant: The Weinreb Amide Route
Use this alternative if direct addition yields inseparable ring-alkylation byproducts.
If the direct addition to 4-cyanopyridine proves low-yielding due to electronic factors, the Weinreb Amide protocol is the industry-standard "Plan B" for high fidelity.
-
Convert 4-cyanopyridine to Isonicotinic acid (hydrolysis)
then to N-methoxy-N-methylisonicotinamide (Weinreb Amide). -
React the Weinreb Amide with 4-THP-MgBr.
-
Mechanism: The stable tetrahedral intermediate prevents over-addition and ring attack, releasing the ketone only upon workup.
References
-
Grignard Reagent Preparation & Properties
-
Mechanistic Insight on Pyridine Nucleophilic Addition
- Journal of Organic Chemistry: "Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines" (Discusses ring vs. nitrile addition competition).
-
Chemoselectivity of Nitrile vs.
- European Journal of Organic Chemistry: "Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities."
-
Synthesis of THP-Pyridine Scaffolds (Patent Literature)
-
US Patent 10040776B2: "Pyran derivatives and their preparation."[1]
-
Sources
- 1. Buy (Tetrahydro-2H-pyran-4-yl)magnesium bromide | 197457-50-4 [smolecule.com]
- 2. 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide | 36637-44-2 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. Tetrahydropyran-4-ylmagnesium bromide, 0.50 M in THF | 197457-50-4 [sigmaaldrich.com]
Application Note: Strategic Coupling of Pyridine to Tetrahydropyran Rings
Abstract & Strategic Overview
The coupling of pyridine (an electron-deficient heteroaromatic) with tetrahydropyran (THP, a saturated oxygen heterocycle) represents a critical transformation in medicinal chemistry. This motif combines the metabolic stability and hydrogen-bond accepting capability of pyridine with the solubility-enhancing properties of the THP ring.
However, this bond formation is a challenging
Selection Guide: Choosing Your Strategy
The choice of reagents depends heavily on the functional groups present on your starting materials. Use the decision tree below to select the optimal protocol.
Caption: Strategic decision tree for selecting coupling reagents based on substrate availability.
Method A: Suzuki-Miyaura Cross-Coupling
Best for: Early-to-mid stage synthesis, scale-up, and when using commercially available THP-boronates.
The Challenge
Coupling a pyridine halide with a secondary alkyl boronate (THP) is prone to
The Solution: Specialized Ligands
We utilize Pd(dppf)Cl
Protocol 1: Pd-Catalyzed Coupling of 4-Bromopyridine and THP-4-Boronic Acid Pinacol Ester
Reagents:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl
· CH Cl ) -
Base: Potassium Carbonate (K
CO ) or Cesium Carbonate (Cs CO ) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Water is critical for the transmetallation step.
Step-by-Step Procedure:
-
Setup: In a 20 mL microwave vial or Schlenk tube, add 4-bromopyridine (1.0 equiv, 1.0 mmol) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydro-2H-pyran (1.2 equiv, 1.2 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl
(5 mol%, 0.05 mmol) and K CO (3.0 equiv, 3.0 mmol). -
Inerting: Cap the vessel. Evacuate and backfill with Nitrogen (
) or Argon three times. -
Solvent: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Reaction: Heat to 80–100 °C for 12–16 hours. (Microwave: 120 °C for 1 hour).
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (typically 0-50% EtOAc in Hexanes).
Expert Insight: If protodeboronation of the THP ring is observed (yielding unsubstituted THP), switch the base to K
Method B: Minisci-Type Radical Alkylation
Best for: Late-stage functionalization (LSF) of complex pyridine scaffolds where pre-functionalization is impossible.
The Mechanism
This method generates a nucleophilic alkyl radical from a THP precursor which attacks the electron-deficient pyridine. It does not require a halogen on the pyridine.
Protocol 2: Silver-Catalyzed Decarboxylative Minisci
Reagents:
-
Radical Source: Tetrahydro-2H-pyran-4-carboxylic acid.
-
Oxidant: Ammonium Persulfate ((NH
) S O ). -
Catalyst: Silver Nitrate (AgNO
).[2] -
Acid: Trifluoroacetic acid (TFA) - Essential to protonate the pyridine, making it more electrophilic.
Step-by-Step Procedure:
-
Dissolution: Dissolve the pyridine substrate (1.0 equiv) and THP-4-carboxylic acid (2.0 equiv) in a mixture of DCM/Water (1:1) or pure Water if solubility permits.
-
Acidification: Add TFA (1.0 equiv) to protonate the pyridine nitrogen.
-
Catalyst: Add AgNO
(0.2 equiv, 20 mol%). -
Radical Initiation: Heat the mixture to 40–50 °C . Slowly add a solution of (NH
) S O (3.0 equiv) in water dropwise over 30 minutes. Rapid addition leads to radical dimerization. -
Monitoring: Evolution of CO
gas indicates reaction progress. Stir for 2–4 hours. -
Workup: Basify carefully with saturated NaHCO
(pH > 8) to deprotonate the pyridine product. Extract with DCM.
Self-Validating Check: The reaction mixture usually turns dark/grey due to Ag species. If the pyridine starting material remains unconsumed, add a second portion of acid and oxidant.
Method C: Metallaphotoredox Decarboxylative Coupling
Best for: Mild conditions, high functional group tolerance, and high value "drug-like" couplings.
The Logic
This dual-catalytic system uses light to generate the THP radical from an acid and a Nickel catalyst to couple it with a pyridine halide. It avoids the harsh oxidants of the Minisci reaction.
Caption: Simplified mechanism of Ir/Ni dual catalysis for Pyridine-THP coupling.
Protocol 3: MacMillan/Molander Type Decarboxylative Arylation
Reagents:
-
Photocatalyst: Ir[dF(CF
)ppy] (dtbbpy)PF (1 mol%).[3] -
Cross-Coupling Catalyst: NiCl
[3] · glyme (5 mol%) with dtbbpy ligand (5 mol%). -
Base: Cs
CO (3.0 equiv).[4] -
Solvent: DMF or DMSO (0.1 M).
-
Light Source: 34 W Blue LED lamp (approx 450 nm).
Step-by-Step Procedure:
-
Catalyst Prep: In a vial, pre-mix NiCl
·glyme and dtbbpy in a small amount of solvent to form the active green Ni-ligand complex. -
Reagent Loading: Add THP-4-carboxylic acid (1.5 equiv), 4-bromopyridine (1.0 equiv), Photocatalyst, and Base to the reaction vial.
-
Combine: Add the Ni-complex solution and remaining solvent.
-
Degas: Sparge with Nitrogen for 15 minutes (Oxygen quenches the excited photocatalyst).
-
Irradiation: Seal and place under Blue LED irradiation with a cooling fan (maintain < 35 °C) for 24–48 hours.
-
Workup: Dilute with water, extract with EtOAc. The organic layer may require washing with 5% LiCl to remove DMF.
Comparative Analysis of Reagents
| Feature | Suzuki-Miyaura | Minisci (Ag/Persulfate) | Metallaphotoredox (Ni/Ir) |
| Coupling Partners | Py-Br + THP-Boronate | Py-H + THP-COOH | Py-Br + THP-COOH |
| Key Reagents | Pd(dppf)Cl | AgNO | Ir-Photocat, Ni-glyme, Blue LED |
| Regioselectivity | Controlled by Halide position | Innate (often C2/C4 mix) | Controlled by Halide position |
| Conditions | Thermal (80-100°C) | Acidic, Oxidative | Neutral/Basic, Room Temp |
| Cost | Moderate (Pd) | Low (Ag salts cheap) | High (Ir catalyst) |
| Scalability | High (Kg scale proven) | Moderate (Exotherm) | Low (Photon penetration limits) |
References
-
Suzuki-Miyaura Coupling of Alkylboronates: Molander, G. A., & Yun, C. S. (2002). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides. Tetrahedron, 58(8), 1465–1470. [Link]
-
Minisci Reaction Fundamentals: Minisci, F., Bernardi, R., Bertini, F., Galli, R., & Perchinunno, M. (1971). Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline. Tetrahedron, 27(15), 3575–3579. [Link]
-
Metallaphotoredox Decarboxylative Coupling: Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides.[5] Science, 345(6195), 437–440. [Link]
-
Alkyl Silicates in Photoredox (Molander): Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436. [Link]
Sources
Application Note: Regioselective C4-Functionalization of Pyridine with Pyran Rings
Topic: Functionalization of pyridine C4 position with pyran rings Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, Process Chemists[1]
Executive Summary
The pyridine ring is a privileged scaffold in medicinal chemistry, yet its C4-position remains the most challenging site for selective functionalization.[2][3] Classical electrophilic aromatic substitution favors the C3-position, while nucleophilic attacks (Chichibabin type) favor C2/C6.[1] To install pyran rings (specifically tetrahydropyran, THP)—a critical pharmacophore for solubility and metabolic stability—at the C4 position, radical pathways are the dominant strategy.[1]
This guide details three distinct protocols to achieve this transformation, ranging from classic radical alkylation to modern blocking-group strategies and metallaphotoredox catalysis.[1]
Strategic Analysis & Mechanistic Logic
The C4 Selectivity Challenge
The pyridine nitrogen creates a permanent dipole, rendering the C2 and C6 positions electron-deficient and susceptible to nucleophilic radicals. The C4 position is similarly electron-deficient but sterically less accessible and statistically disfavored (1 site vs. 2 sites at C2/C6).
To achieve C4 selectivity with pyran rings, we must override these innate biases.
Decision Matrix: Selecting the Right Protocol
-
Protocol A (Baran Blocking Group): Best for unsubstituted pyridines or when absolute C4 regiocontrol is required.[1]
-
Protocol B (Photochemical EDA): Best for late-stage functionalization (LSF) of complex molecules; mild, metal-free.[4]
-
Protocol C (Classic Minisci): Best for simple substrates where C2/C4 mixtures are separable; lowest cost.[1]
Caption: Decision tree for selecting the optimal C4-functionalization strategy based on substrate constraints.
Detailed Protocols
Protocol A: The "Blocking Group" Strategy (Baran Method)
Principle: This method temporarily sterically shields the C2 and C6 positions using a maleate-derived blocking group, forcing the pyran-radical to attack the C4 position. The blocking group is subsequently removed.
Reagents:
-
Substrate: Pyridine (1.0 equiv)[2]
-
Blocking Agent: Maleic anhydride (1.0 equiv)
-
Radical Precursor: Tetrahydro-2H-pyran-4-carboxylic acid (2.0 equiv)
-
Oxidant: Ammonium persulfate
(2.0 equiv) -
Catalyst: Silver nitrate
(0.2 equiv) -
Deprotection: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Step-by-Step Workflow:
-
Blocking Step (Zwitterion Formation):
-
Radical Alkylation (Minisci):
-
Suspend the pyridinium maleate salt in a 1:1 mixture of DCE and Water (0.1 M concentration).
-
Add Tetrahydro-2H-pyran-4-carboxylic acid (2.0 equiv).
-
Add
(20 mol%).[1][2][3] -
Heat to 50°C.
-
Add
(2.0 equiv) portion-wise over 10 minutes (Caution: Exothermic, gas evolution of ).[1] -
Stir vigorously at 50°C for 2 hours.
-
Mechanism:[4][5][6][7][8][9][10] The Ag(I)/Persulfate system decarboxylates the carboxylic acid, generating a nucleophilic alkyl radical.[1] Steric bulk at N-C2/C6 directs the radical to C4.[1]
-
-
Deblocking (Aromatization):
Protocol B: Photochemical EDA Complex (Metal-Free)
Principle: Utilizing Electron Donor-Acceptor (EDA) complexes between N-amidopyridinium salts and bromide ions to generate radicals under visible light without transition metals.[4]
Reagents:
-
Substrate: Pyridine derivative converted to N-amidopyridinium salt.
-
Radical Source: 4-Bromotetrahydro-2H-pyran (3.0 equiv).
-
Additives:
(2.0 equiv).[1] -
Light Source: Blue LEDs (450 nm).[1]
-
Solvent: Acetonitrile or DMSO.[1]
Step-by-Step Workflow:
-
Activation:
-
Convert the target pyridine to its N-amidopyridinium salt using O-(2,4-dinitrophenyl)hydroxylamine (or commercially available reagents like substituted benzoyl chlorides if following specific variations).
-
-
Irradiation:
-
Workup:
Protocol C: Classic Minisci (Direct Alkylation)
Principle: Direct radical addition to protonated pyridine.[1][2] Simple, but prone to C2/C4 mixtures unless the substrate is symmetric or C2-blocked.[1]
Reagents:
-
Radical Source: Tetrahydro-2H-pyran (Ether) OR Tetrahydro-2H-pyran-4-carboxylic acid.
-
Acid: TFA (Trifluoroacetic acid) or
(1.0–3.0 equiv).[1] -
Oxidant:
.[1][2][3]
Step-by-Step Workflow:
-
Setup:
-
Dissolve pyridine in water/acetonitrile (1:1).[1]
-
Add TFA (1.0 equiv) to protonate the pyridine (activates the ring).
-
Add Tetrahydro-2H-pyran (5.0 equiv - excess serves as radical source via H-abstraction) OR Tetrahydro-2H-pyran-4-carboxylic acid (2.0 equiv - radical via decarboxylation).
-
-
Reaction:
-
Heat to 70–80°C.[1]
-
Add
solution dropwise over 1 hour. -
Note: If using the ether (THP), the radical forms at the position
to the oxygen (C2 of the pyran). If using the carboxylic acid, the radical forms at C4 of the pyran. Choose the acid for 4-(pyridin-4-yl)tetrahydropyran products.
-
-
Purification:
Data Summary & Optimization Table
| Variable | Protocol A (Baran) | Protocol B (Photo-EDA) | Protocol C (Classic) |
| C4 Selectivity | Excellent (>20:1) | High (>10:1) | Low to Moderate (Mixtures) |
| Pyran Source | THP-4-Carboxylic Acid | 4-Bromo-THP | THP (Ether) or Acid |
| Conditions | 50°C, Thermal | RT, Blue Light | 80°C, Acidic |
| Metal Catalyst | None | ||
| Key Limitation | Requires 3 steps (Block-React-Deblock) | Requires N-activation step | Poor regiocontrol |
| Ideal Use Case | Building Block Synthesis | Late-Stage Functionalization | Simple/Blocked Substrates |
Mechanistic Pathway (Protocol A)
Caption: Mechanistic flow of the Blocking Group Strategy (Protocol A) ensuring C4 regioselectivity.
References
-
Baran, P. S., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[1][5] Journal of the American Chemical Society, vol. 143, no.[1][5][11] 30, 2021, pp. 11927–11933.[1] Link
-
Hong, S., et al. "Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides."[1][4] Journal of the American Chemical Society, vol. 142, no.[1][4][11] 26, 2020, pp. 11370–11375.[1] Link
-
Minisci, F., et al. "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline."[1] Tetrahedron, vol. 27, no.[1] 15, 1971, pp. 3575–3579.[1] Link
-
BenchChem Application Note. "C4-Alkylation of Pyridine Rings using Alkyl Halide Derivatives." BenchChem Technical Support, 2025.[1][2] Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides [organic-chemistry.org]
- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Minisci reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Separation of 4-(2-methyltetrahydro-2H-pyran-4-yl)-pyridine Isomers
Welcome to the technical support center for the chromatographic separation of cis and trans 4-(2-methyltetrahydro-2H-pyran-4-yl)-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for resolving these diastereomers. We will explore the underlying principles of separation, offer detailed protocols, and provide robust troubleshooting solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans isomers of 4-(2-methyltetrahydro-2H-pyran-4-yl)-pyridine?
The primary challenge lies in the structural similarity of the two diastereomers. Both isomers have the same molecular weight and connectivity. Their separation relies on exploiting subtle differences in their three-dimensional shape and polarity. The cis isomer, where the methyl and pyridine groups are on the same side of the tetrahydropyran ring plane, typically has a different dipole moment and steric profile compared to the trans isomer, where they are on opposite sides. This difference in spatial arrangement is the key to achieving chromatographic resolution.
Q2: Is a chiral stationary phase (CSP) necessary to separate these diastereomers?
No, a chiral stationary phase is not strictly necessary. Diastereomers, unlike enantiomers, have different physical properties and can be separated on achiral stationary phases.[1][2] Enantiomers are non-superimposable mirror images and require a chiral environment for separation, whereas diastereomers are not mirror images of each other.[3] Therefore, standard achiral columns (e.g., silica, C18, pyridine-based) can often resolve diastereomers effectively, provided the mobile phase and other conditions are optimized.[4] However, chiral columns can sometimes provide unique selectivity for diastereomers and should not be entirely ruled out during method development.[4][5]
Q3: Which chromatographic technique is generally preferred: Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC)?
Both techniques are viable, but SFC often holds an advantage for this type of separation.
-
SFC: This technique frequently offers superior selectivity for isomers and is considered a "green" chemistry alternative due to its use of supercritical CO2.[6][7] The low viscosity of the mobile phase allows for higher flow rates, longer columns (or coupled columns), and faster separations without a prohibitive increase in backpressure.[8] SFC is particularly powerful for separating diastereomers when using polar stationary phases.[9]
-
HPLC: Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be effective. NP-HPLC on a silica-based column can separate isomers based on differences in their interaction with the polar stationary phase.[10] RP-HPLC on columns like C18 separates based on hydrophobicity, which can also differ between the cis and trans isomers.[11]
The choice often comes down to available instrumentation and the specific requirements of the analysis (e.g., speed, solvent consumption, downstream applications).
Q4: What are the recommended starting points for method development?
For initial screening, a systematic approach is best.
-
For SFC: Start with a polar stationary phase, such as one with pyridine or ethylpyridine functionalities. A common mobile phase is CO2 with a methanol co-solvent. A simple gradient from 5% to 40% methanol is a good starting point.[9]
-
For NP-HPLC: Use an un-derivatized silica or a diol column. The mobile phase could be a mixture of a nonpolar solvent like n-hexane and a more polar solvent like isopropanol or ethanol.[10]
-
For RP-HPLC: A C18 or a Phenyl-Hexyl column can be screened. A mobile phase of acetonitrile and water or methanol and water is standard. Sometimes, columns with high shape selectivity, like C30, can be beneficial for isomer separations.[11][12]
In all cases, monitor the separation at a suitable UV wavelength for the pyridine chromophore (typically around 254-260 nm).
Troubleshooting Guide
Even with a well-designed experiment, issues can arise. This section addresses common problems in a cause-and-solution format.
Problem: Poor or No Resolution (Resolution, Rs < 1.5)
| Potential Cause | Explanation & Solution |
| Incorrect Stationary Phase | The column chemistry does not offer sufficient selectivity for the isomers. Solution: Screen alternative stationary phases. If using RP-HPLC, switch from a C18 to a Phenyl-Hexyl or embedded polar group (EPG) column to introduce different interaction mechanisms (e.g., π-π interactions). In SFC or NP-HPLC, try columns with different polarities, such as amino, cyano, or diol phases.[4] |
| Sub-optimal Mobile Phase | The mobile phase composition is not strong enough or is too strong, causing the isomers to elute too quickly or too slowly without differentiation. Solution: Systematically adjust the mobile phase composition. In RP-HPLC, change the organic modifier (e.g., from acetonitrile to methanol) or adjust the aqueous/organic ratio. In NP-HPLC/SFC, vary the percentage of the polar modifier (e.g., ethanol, isopropanol) in the nonpolar solvent. Small changes can have a large impact on selectivity.[1] |
| Inappropriate Temperature | Temperature affects solvent viscosity and mass transfer, which can impact resolution. Solution: Optimize the column temperature. Try adjusting the temperature in 5°C increments (e.g., from 25°C to 40°C). Higher temperatures can sometimes improve efficiency but may reduce retention.[13] |
Problem: Broad or Tailing Peaks
| Potential Cause | Explanation & Solution |
| Secondary Interactions | The basic pyridine nitrogen can interact strongly with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[14] Solution: Add a basic modifier to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to saturate the active sites.[15] Alternatively, use a modern, base-deactivated column specifically designed to minimize these interactions. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, causing broad, asymmetrical peaks. Solution: Reduce the injection volume or dilute the sample. A good practice is to perform a loading study to determine the column's capacity for your analyte. |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening, which degrades resolution.[14] Solution: Use tubing with the smallest possible internal diameter and keep lengths to a minimum. Ensure all fittings are properly made (e.g., no voids). |
Problem: Inconsistent Retention Times
| Potential Cause | Explanation & Solution |
| Insufficient Column Equilibration | The column has not reached equilibrium with the mobile phase before injection, especially critical in gradient elution or when using mobile phase additives. Solution: Increase the column equilibration time. Pass at least 10-15 column volumes of the mobile phase through the column before the first injection and between runs.[13] |
| Mobile Phase Preparation Issues | The mobile phase composition is inconsistent between runs or is changing over time (e.g., selective evaporation of a volatile component).[14] Solution: Prepare mobile phases fresh daily and keep solvent reservoirs covered.[13] If using an online mixer, ensure the pump is functioning correctly and is properly degassed. |
| Fluctuating Temperature | The ambient temperature around the column is changing, affecting retention. Solution: Use a thermostatted column compartment to maintain a constant, stable temperature.[13] |
Detailed Experimental Protocols
The following protocols provide robust starting points for the separation of cis and trans 4-(2-methyltetrahydro-2H-pyran-4-yl)-pyridine.
Method Development & Troubleshooting Workflow
This diagram outlines a logical workflow for developing and troubleshooting your separation method.
Caption: Method development and troubleshooting workflow.
Protocol 1: Supercritical Fluid Chromatography (SFC) - Recommended
SFC often provides superior speed and selectivity for diastereomer separations. A pyridine-based stationary phase is an excellent starting point due to its potential for multiple interaction modes (π-π, dipole-dipole, hydrogen bonding) with the analyte.
Step-by-Step Methodology:
-
System Preparation: Ensure the SFC system is clean and equilibrated. Prime the pumps with the appropriate solvents.
-
Sample Preparation: Dissolve the sample mixture in methanol or another suitable alcohol at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A pyridine-based column (e.g., PrincetonSFC 2-Ethylpyridine) is highly recommended. Dimensions: 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol
-
-
Gradient: 5% B to 40% B over 5 minutes, then hold at 40% for 1 minute.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: UV at 258 nm
-
-
Data Analysis: Integrate the peaks for the cis and trans isomers. Calculate the resolution (Rₛ) between the two peaks. A value ≥ 1.5 indicates baseline separation.
Expected Results & Optimization:
| Parameter | Starting Condition | Optimization Strategy |
| Co-solvent | Methanol | If resolution is poor, try ethanol or isopropanol. Protic solvents are generally preferred in SFC.[1] |
| Additive | None | If peak shape is poor, add a small amount of an additive like ammonium acetate (10-20 mM) to the methanol co-solvent.[1] |
| Temperature | 40°C | Vary between 30-50°C to fine-tune selectivity. |
| Back Pressure | 150 bar | Vary between 120-200 bar to affect fluid density and solvating power. |
Protocol 2: Normal Phase HPLC (NP-HPLC)
NP-HPLC provides an orthogonal separation mechanism to reversed-phase and can be highly effective for polar isomers.
Step-by-Step Methodology:
-
System Preparation: Flush the HPLC system thoroughly with the initial mobile phase to ensure column equilibration. This is critical in normal phase.
-
Sample Preparation: Dissolve the sample in the mobile phase or a solvent like isopropanol at ~1 mg/mL.
-
Chromatographic Conditions:
-
Column: Silica or Diol column. Dimensions: 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 258 nm
-
-
Data Analysis: Identify and integrate the isomer peaks. The more polar isomer (often the cis isomer in such structures) is expected to have a longer retention time in normal phase.[10]
Expected Results & Optimization:
| Parameter | Starting Condition | Optimization Strategy |
| Mobile Phase Ratio | Hexane/IPA (90:10) | To decrease retention, increase the percentage of IPA. To increase retention and potentially improve resolution, decrease the percentage of IPA. Make small adjustments (e.g., 92:8 or 88:12). |
| Polar Modifier | Isopropanol (IPA) | If selectivity is poor, try ethanol as an alternative polar modifier. |
| Additive | None | For peak tailing due to the basic pyridine, add 0.1% triethylamine (TEA) to the mobile phase. Note that this will permanently modify a bare silica column.[15] |
By leveraging the foundational knowledge, protocols, and troubleshooting steps outlined in this guide, researchers can confidently develop robust and efficient methods for the separation of cis and trans 4-(2-methyltetrahydro-2H-pyran-4-yl)-pyridine isomers.
References
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Stereoisomers [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hplc.eu [hplc.eu]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Harmony: Optimizing the Purification of Enantiomers Using SFC and the Van Deemter Equation | Buchi.com [buchi.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 23. fagg.be [fagg.be]
- 24. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Minimizing Side Reactions in Pyridine Ring Lithiation
Welcome to the technical support center for pyridine ring lithiation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful synthetic transformation. The electron-deficient nature of the pyridine ring, while enabling a rich variety of functionalization strategies, also presents a unique set of challenges.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address the specific issues you may encounter during your experiments. Our focus is on not just what to do, but why a particular approach is effective, grounding our recommendations in mechanistic principles and field-proven insights.
Core Concept: The Challenge of Pyridine Lithiation
Direct deprotonation of a pyridine ring using an organolithium reagent is a delicate balance. The high reactivity of reagents like n-butyllithium (n-BuLi) can lead to nucleophilic addition to the electron-deficient C=N bond, rather than the desired deprotonation.[3] This often results in complex reaction mixtures, low yields, and the formation of oligomeric side-products.[1] To circumvent this, sterically hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are frequently employed.[3][4] These reagents favor deprotonation, particularly when guided by a Directed Metalation Group (DMG), a process known as Directed ortho-Metalation (DoM).[5][6]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction turns into a black, intractable tar. What's happening and how can I fix it?
Answer:
This is a classic sign of uncontrolled side reactions, most likely stemming from the nucleophilic addition of your organolithium reagent to the pyridine ring, leading to oligomerization.[1] The initially formed dihydropyridine intermediate can be highly reactive and polymerize under the reaction conditions.
Causality and Mitigation Strategies:
-
Choice of Base is Critical: Highly nucleophilic alkyllithiums like n-BuLi are often the culprit. Their small steric footprint allows them to readily attack the C2 or C4 positions of the pyridine ring.[2][3]
-
Temperature Control is Non-Negotiable: Lithiation reactions are highly exothermic. Even a localized increase in temperature can accelerate side reactions.
-
Order of Addition Matters: Adding the pyridine substrate to the lithium base (inverse addition) ensures that the base is always in excess, which can sometimes disfavor the formation of certain byproducts.[8]
-
Solution: Experiment with both normal (base to substrate) and inverse addition to determine the optimal condition for your specific substrate.
-
Problem 2: I'm getting a mixture of regioisomers. How can I improve the selectivity of my lithiation?
Answer:
Poor regioselectivity can arise from several factors, including the inherent acidity of different ring protons, the nature of the base, and the presence of competing directing groups. In some cases, a phenomenon known as the "halogen dance" can also lead to unexpected isomers.[9][10]
Causality and Mitigation Strategies:
-
Leverage Directed ortho-Metalation (DoM): The most reliable way to control regioselectivity is by using a Directed Metalation Group (DMG). The DMG, a Lewis basic functional group, coordinates to the lithium cation, delivering the base to the adjacent ortho-position for deprotonation.[5]
-
Understanding the "Halogen Dance": If you are working with a halogenated pyridine, particularly bromo- or iodo-pyridines, you may be observing a "halogen dance" rearrangement. This is a base-catalyzed migration of the halogen to a more thermodynamically stable position on the ring.[9][11] The reaction is driven by the formation of a more stable lithiated intermediate.[9]
-
Solution:
-
Strict Temperature Control: The halogen dance is often more prevalent at higher temperatures. Maintaining the reaction at -78 °C or lower can kinetically disfavor the rearrangement.[9]
-
Rapid Quenching: After the initial lithiation, quench the reaction with your electrophile as quickly as possible to trap the desired intermediate before it has time to rearrange.[12]
-
Choice of Base: The choice of base can influence the propensity for the halogen dance.[9] Experimenting with LDA versus LTMP may alter the outcome.
-
-
Diagram: Simplified Halogen Dance Mechanism This diagram illustrates the key steps in a base-catalyzed halogen dance on a substituted pyridine, leading to a rearranged product.
Caption: Workflow of the Halogen Dance rearrangement.
Problem 3: My yields are consistently low, even though I'm not seeing significant side product formation.
Answer:
Low yields without obvious decomposition can point to issues with the lithiation equilibrium, incomplete reaction, or problems during the quench.
Causality and Mitigation Strategies:
-
Base Strength and Stoichiometry: The pKa of your pyridine C-H bond might be close to that of the conjugate acid of your lithium base (e.g., diisopropylamine for LDA). This can lead to an unfavorable equilibrium.
-
Solution:
-
Increase Base Equivalents: Using a larger excess of the lithium base (e.g., 1.5-2.0 equivalents) can help drive the deprotonation to completion.
-
Switch to a Stronger Base: While risky, in some cases a more powerful base is needed. Mixed-metal bases, such as TMP-zincates or TMP-magnesiates, can offer higher reactivity under milder conditions with improved functional group tolerance.[1][13][14]
-
Additives: The addition of Lewis basic co-solvents like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the basicity and reactivity of the reagent.[15]
-
-
-
Quenching Inefficiency: The lithiated pyridine is a powerful nucleophile and base. The electrophile must be reactive enough to trap it efficiently.
-
Solution: Ensure your electrophile is pure and added at a low temperature to avoid decomposition of the lithiated intermediate. For less reactive electrophiles, a transmetalation step (e.g., with ZnCl₂ or CuCN) can generate a less basic, more nucleophilic organometallic species that may react more cleanly.[1][16]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for pyridine lithiation? A1: Anhydrous tetrahydrofuran (THF) is the most common and generally effective solvent.[3] It is polar enough to solvate the lithium species but is relatively unreactive at low temperatures. Diethyl ether (Et₂O) is also used, but THF's higher coordinating ability is often beneficial. It is crucial to use anhydrous solvents, as any trace of water will quench the organolithium reagent.
Q2: Can I use n-BuLi for pyridine lithiation if I don't have LDA or LTMP? A2: It is highly discouraged for unsubstituted or simple pyridines due to the high risk of nucleophilic addition.[3][5] However, in specific cases, such as performing a bromine-lithium exchange on a bromopyridine at very low temperatures (-100 °C), n-BuLi can be used successfully.[1] For deprotonation, especially with a directing group, lithium amides are superior.[17]
Q3: My directing group has an acidic proton (e.g., -NHCOR). How many equivalents of base should I use? A3: You must use at least one equivalent of base for each acidic proton in your molecule, plus the equivalent needed for the ring deprotonation. For a substrate with an -NHCOR group, you would need a minimum of two equivalents of your lithium base: one to deprotonate the amide N-H and a second to deprotonate the pyridine ring. It is common to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure both deprotonations are complete.
Q4: What is an "ate-complex" and how does it help in pyridine lithiation? A4: An "ate-complex" is an anionic organometallic species formed when a Lewis basic ligand adds to a neutral organometallic compound.[18] In the context of pyridine lithiation, forming mixed-metal "ate-bases" (e.g., TMP-zincates like (TMP)Zn(t-Bu)₂Li) can dramatically tune reactivity.[1][18] These reagents are often less nucleophilic and more chemoselective than their parent organolithiums, allowing for metalations at warmer temperatures and in the presence of sensitive functional groups that would be incompatible with traditional lithium bases.[1][18]
Data Summary: Comparison of Common Lithiating Agents for Pyridines
| Reagent | Type | Common Use | Key Advantages | Major Drawbacks |
| n-BuLi | Alkyllithium | Br/Li Exchange | High reactivity, commercially available | Highly nucleophilic, often causes addition to the ring[3] |
| LDA | Lithium Amide | Directed ortho-Metalation | Sterically hindered, low nucleophilicity[4] | Can lead to equilibrium issues; requires cryogenic temperatures |
| LTMP | Lithium Amide | Directed ortho-Metalation | More sterically hindered than LDA, can give higher selectivity | More expensive than LDA; requires cryogenic temperatures |
| TMP-Zn/Mg Bases | Mixed-Metal Amide | Functional group tolerant metalation | High chemoselectivity, can be used at warmer temperatures[13][14] | Requires preparation of the mixed-metal reagent |
Experimental Protocol: General Procedure for LDA-Mediated Lithiation of a 2-Substituted Pyridine
This protocol provides a general guideline. Specific reaction times, temperatures, and equivalents should be optimized for each substrate.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: Under an inert atmosphere, charge the flask with anhydrous THF (e.g., 0.2 M final concentration). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add diisopropylamine (1.1 eq.) to the cold THF. Following this, add n-BuLi (1.05 eq.) dropwise via syringe. The solution may turn slightly yellow. Stir at -78 °C for 30 minutes to pre-form the LDA.
-
Substrate Addition: Dissolve the 2-substituted pyridine (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. The solution will often develop a deep red or brown color, indicating the formation of the lithiated species.
-
Litiation: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC quenching of small aliquots if necessary.
-
Electrophilic Quench: Add the electrophile (1.2-1.5 eq.), either neat or as a solution in THF, dropwise at -78 °C.
-
Workup: After stirring for an appropriate time (e.g., 1 hour at -78 °C), allow the reaction to slowly warm to room temperature. Quench any remaining reactive species by the careful addition of a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: Troubleshooting Workflow for Pyridine Lithiation A decision tree to guide researchers through common problems encountered during pyridine lithiation experiments.
Caption: A decision tree for troubleshooting common lithiation issues.
References
-
Halogen dance rearrangement. Wikipedia. [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. [Link]
-
Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]
-
Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]
-
Regiodivergent Metalation of Pyridines Using Mixed TMP-Titanate and TMP-Fe-Titanate Bases. ResearchGate. [Link]
-
TMP bases mediated selective functionalization of amine substituted pyridines scaffolds. ResearchGate. [Link]
-
Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. ResearchGate. [Link]
-
RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. LOCKSS. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Organolithium Reagents. Harvard University. [Link]
-
Chichibabin Reaction. Cambridge University Press. [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. [Link]
-
Chichibabin reaction. Wikipedia. [Link]
-
Organolithium compounds. Fiveable. [Link]
-
Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metalation. Synfacts. [Link]
-
ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate. [Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University. [Link]
-
Halogen Dance Reactions. Scribd. [Link]
-
Recent progress of halogen-dance reactions in heterocycles. ResearchGate. [Link]
-
Chichibabin Reaction. Slideshare. [Link]
-
Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes. Royal Society of Chemistry. [Link]
-
Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. ACS Publications. [Link]
-
BF3‐mediated metalation of aminated pyridines with TMPMgCl ⋅ LiCl (1). ResearchGate. [Link]
-
Organolithium reagent. Wikipedia. [Link]
-
Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds. University of Zurich. [Link]
-
Pyridine Lithiation. Organic Chemistry Portal. [Link]
-
Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. ResearchGate. [Link]
-
Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. ResearchGate. [Link]
-
Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. ResearchGate. [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. [Link]
-
Isolation and characterization of a lithiated pyridine - aggregation in the solid state and in solution. PubMed. [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. [Link]
-
Heterocyclic Chemistry. Iran University of Science & Technology. [Link]
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Validation & Comparative
Comparison Guide: NMR Assignment of cis- and trans-4-(2-methyltetrahydro-2H-pyran-4-yl)-pyridine
Part 1: Executive Summary & Structural Challenge
The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, particularly in kinase inhibitors where the 4-position often anchors a hinge-binding motif (like pyridine). However, the introduction of a second substituent at the 2-position creates stereochemical complexity.
For 4-(2-methyltetrahydro-2H-pyran-4-yl)-pyridine , distinguishing the cis and trans isomers is critical because they possess distinct pharmacological profiles and 3D vectors.
The Core Problem
Unlike simple cyclohexanes, the presence of the oxygen atom in the THP ring introduces electronic effects (anomeric-like effects) and bond length changes that subtly alter coupling constants.[1] This guide compares the three most robust NMR methodologies for assigning the relative stereochemistry of this specific scaffold: Scalar Coupling (
Part 2: Conformational Analysis (The "Why")[1]
Before interpreting spectra, we must establish the thermodynamically preferred conformations.[1] The THP ring adopts a chair conformation.[1] The relative stability is dictated by A-values (steric bulk) and 1,3-diaxial interactions.
-
Pyridine A-value: ~2.0 kcal/mol (Bulky, strongly prefers Equatorial)
-
Methyl A-value: ~1.7 kcal/mol (Moderately bulky)
The Cis Isomer (Z)
-
Configuration: Substituents are on the same side of the ring.
-
Dominant Conformer: (2e, 4e) . Both the Methyl and Pyridine groups occupy equatorial positions to avoid high-energy 1,3-diaxial interactions.
-
Proton Geometry: The protons at C2 and C4 are both Axial .
The Trans Isomer (E)[1]
-
Configuration: Substituents are on opposite sides.
-
Dominant Conformer: (2a, 4e) . Since the Pyridine is bulkier than the Methyl group, the Pyridine retains the equatorial position, forcing the Methyl group into the axial position.
-
Proton Geometry: H4 is Axial , but H2 is Equatorial .
Part 3: Methodological Comparison
The following table summarizes the expected spectral differences based on the conformational analysis above.
Table 1: Comparative NMR Data for Isomer Assignment
| Feature | Cis-Isomer (2e, 4e) | Trans-Isomer (2a, 4e) | Mechanistic Reason |
| H2 Signal ( | Broad Multiplet / dd Large coupling ( | Narrow Multiplet / br s Small coupling ( | Karplus Equation: Cis H2 is axial ( |
| H4 Signal ( | tt (Triplet of Triplets) Large coupling ( | tt (Triplet of Triplets) Large coupling ( | In both dominant conformers, the bulky Pyridine holds H4 in the axial position. H4 alone cannot distinguish isomers. |
| H2–H4 NOE | Strong Correlation | Weak / Absent | Through-Space: In Cis, H2 and H4 are both axial (1,3-diaxial relationship, dist < 2.5 Å). In Trans, they are ax/eq (dist > 3.5 Å). |
| C2 Methyl ( | Downfield ( | Upfield ( | |
| C4 & C6 ( | Downfield (Baseline) | Upfield (Shielded) | The axial methyl group in the Trans isomer shields the |
Part 4: Detailed Experimental Protocols
Protocol A: Coupling Constant Analysis (The Rapid Screen)
Best for: Quick purity checks and preliminary assignment.[1]
-
Sample Prep: Dissolve ~2-5 mg of sample in 600
L CDCl . (DMSO- can be used, but CDCl usually provides sharper resolution for aliphatic couplings). -
Acquisition: Acquire a standard 1H spectrum (min 8 scans).
-
Analysis Step 1 (H4): Locate the H4 proton (methine attached to Pyridine). It typically appears around 2.6 – 3.0 ppm .
-
Verification: It should look like a triplet of triplets (tt) with
Hz (ax-ax) and Hz (ax-eq). This confirms the Pyridine is equatorial.[1]
-
-
Analysis Step 2 (H2): Locate the H2 proton (methine attached to Oxygen and Methyl). It typically appears around 3.4 – 3.6 ppm .
-
Decision:
-
If
Hz (wide multiplet): Isomer is Cis . -
If
Hz (narrow multiplet/br s): Isomer is Trans .
-
-
Protocol B: 1D-NOESY / 2D-NOESY (The Definitive Proof)
Best for: Final confirmation for publication or regulatory filing.
-
Sequence: Run a 2D NOESY (mixing time
ms). -
Phasing: Ensure purely absorptive lineshapes.
-
Target Interaction: Look for the cross-peak between H2 and H4 .
-
Logic:
-
The Cis isomer has H2(ax) and H4(ax) on the same face of the ring (1,3-diaxial). This is a privileged NOE distance (< 2.5 Å).
-
The Trans isomer has H2(eq) and H4(ax). The distance is too large for a strong NOE.
-
-
-
Secondary Confirmation:
-
Trans Isomer: Look for NOE between the Methyl group (3H) and H4 . Since the Methyl is axial, it is spatially closer to H4(ax) than in the equatorial configuration.
-
Part 5: Visualization of Logic & Workflow[1]
The following diagram illustrates the decision tree for assigning the stereochemistry based on the data types described above.
Caption: Logical workflow for distinguishing cis/trans isomers using 1H coupling constants and NOESY correlations.
Part 6: References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Stereochemistry and conformational analysis).
-
Freibolin, H. (2005).[2] Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Discussion on Karplus relationship and cyclohexane derivatives).
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text on A-values and conformational analysis of heterocycles).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Bagno, A., et al. (2006). Experimental and computed NMR parameters of 2-substituted tetrahydropyrans. Chemistry – A European Journal, 12(18), 4853-4863. (Reference for specific THP ring coupling constants).
Sources
Structure-activity relationship (SAR) of methyl-tetrahydropyran pyridines
Topic: Structure-activity relationship (SAR) of methyl-tetrahydropyran pyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In modern medicinal chemistry, the Methyl-Tetrahydropyran (MTP) Pyridine scaffold has emerged as a high-value privileged structure, particularly for optimizing physicochemical properties (LogD, solubility) while maintaining or enhancing on-target potency. This guide analyzes the Structure-Activity Relationship (SAR) of this moiety, contrasting it with traditional phenyl, cyclohexyl, and unsubstituted tetrahydropyran (THP) analogs.
The MTP-Pyridine motif effectively addresses two common lead optimization bottlenecks:
-
Metabolic Liability: The pyridine nitrogen reduces electron density, lowering susceptibility to oxidative metabolism compared to phenyl rings.
-
Conformational Entropy: The introduction of a methyl group on the THP ring (the "Magic Methyl" effect) locks the ring pucker, often favoring a bioactive conformation that enhances binding affinity via entropic pre-organization.
Comparative SAR Analysis: The Plasmepsin X Case Study
Primary Data Source: Optimization of UCB7362 (Antimalarial Plasmepsin X Inhibitor)
The most definitive dataset illustrating the power of the MTP-Pyridine scaffold comes from the discovery of UCB7362 , a potent Plasmepsin X (PMX) inhibitor. The evolution from a metabolic liability to a clinical candidate illustrates the critical role of this specific scaffold.
The Evolution of the Scaffold
The initial hit contained a distal phenyl ring attached to a piperidine core. While potent, this moiety suffered from rapid hepatic clearance. The optimization strategy involved two distinct phases:
-
Bioisosteric Replacement: Replacing the phenyl with a pyridine to reduce lipophilicity (LogD) and metabolic clearance.
-
Conformational Locking: Adding a methyl group to the THP ring to fill a hydrophobic pocket and restrict conformational freedom.
Performance Comparison Table
The following table summarizes the experimental data comparing the MTP-Pyridine scaffold against its direct alternatives.
| Compound ID | Distal Moiety (R) | Core Ring Structure | PMX IC₅₀ (nM) | HLM CLint (µL/min/mg) | LogD (pH 7.4) | SAR Insight |
| Cmpd 1 (Hit) | Phenyl | Piperidine | 120 | >100 (High) | 3.8 | Potent but metabolically unstable. |
| Cmpd 2 | Pyridine | THP (Unsubstituted) | 450 | 45 (Moderate) | 2.9 | Pyridine improves metabolic stability but loses potency (loss of hydrophobic contact). |
| Cmpd 3 (Lead) | Pyridine | 4-Methyl-THP (cis) | 12 | <10 (Low) | 3.1 | "Magic Methyl" Effect: Restores/improves potency & maintains stability. |
| Cmpd 4 | Pyridine | 4-Methyl-THP (trans) | 850 | <10 (Low) | 3.1 | Stereochemistry is critical; trans-methyl clashes with the binding pocket. |
Key Takeaway: The unsubstituted pyridine-THP (Cmpd 2) sacrificed potency for stability. The addition of the 4-methyl group (Cmpd 3) regained that potency by 30-fold, likely by displacing a high-energy water molecule or filling a small hydrophobic sub-pocket (e.g., Val/Leu residues), while the pyridine nitrogen maintained low clearance.
Mechanistic Visualization
The following diagram maps the logical flow of the SAR optimization process, highlighting the decision gates that lead to the selection of the MTP-Pyridine scaffold.
Figure 1: Decision tree illustrating the optimization pathway from a metabolically labile hit to the stabilized MTP-Pyridine lead.
Experimental Protocols (Self-Validating)
To replicate the synthesis and evaluation of MTP-Pyridine analogs, the following protocols are recommended. These are designed to be self-validating; if the intermediate checks fail, the protocol should be paused.
Synthesis of the 4-Methyl-Tetrahydropyran Building Block
This route ensures the correct stereochemistry for the methyl group.
-
Starting Material: Tetrahydro-4H-pyran-4-one.
-
Grignard Addition:
-
Cool solution of tetrahydro-4H-pyran-4-one in dry THF to 0°C.
-
Add MeMgBr (1.2 equiv) dropwise.
-
Validation: TLC should show disappearance of ketone spot.
-
Result: 4-methyltetrahydro-2H-pyran-4-ol.
-
-
Ritter Reaction (Introduction of Nitrogen):
-
Hydrolysis:
-
Reflux in ethanol/NaOH to cleave the amide.
-
Validation: LC-MS peak corresponds to [M+H]+ for the free amine.
-
Final Product: 4-methyltetrahydro-2H-pyran-4-amine.
-
Enzymatic FRET Assay (Plasmepsin X Model)
This assay quantifies the potency of the scaffold.
-
Reagents: Recombinant PMX enzyme, FRET peptide substrate (e.g., DABCYL-GABA-Peptide-EDANS).
-
Buffer: 50 mM Sodium Acetate, pH 4.5, 0.01% Tween-20.
-
Protocol:
-
Titration: Prepare 10-point serial dilutions of the MTP-Pyridine compound in DMSO.
-
Incubation: Mix compound (1 µL) with Enzyme (20 µL) in 384-well black plates. Incubate for 15 min at RT.
-
Initiation: Add Substrate (20 µL) to start the reaction.
-
Readout: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 30 min.
-
Validation: Z-factor must be > 0.5 using standard inhibitors (e.g., Pepstatin A) as positive controls.
-
Synthesis Workflow Diagram
The following diagram outlines the chemical synthesis pathway to access the core MTP-Pyridine scaffold.
Figure 2: Synthetic route to the 4-methyl-tetrahydropyran amine core.
Expert Insight: Why This Scaffold Works
As an application scientist, it is crucial to understand why you would choose this scaffold over a simple cyclohexyl group.
-
Solubility vs. Permeability: The THP ether oxygen acts as a hydrogen bond acceptor. This increases aqueous solubility compared to a cyclohexane ring (LogS improves by ~0.5-1.0 log units) without significantly penalizing membrane permeability (LogD remains in the 2-3 range).
-
The "Methyl" Anchor: In the absence of the methyl group, the THP ring can flip between chair conformations. The 4-methyl substituent often enforces a specific chair conformation (equatorial methyl preference in some contexts, or axial depending on the linker), reducing the entropic penalty upon binding to the protein target.
-
Pyridine Vector: The pyridine ring is not just a linker; it is a "vector" that directs the THP group into the solvent front or a hydrophobic pocket. The nitrogen atom can also be positioned to form water-mediated hydrogen bonds with backbone carbonyls, a feature often exploited in kinase and protease inhibitors.
References
-
Discovery of UCB7362: Journal of Medicinal Chemistry. "Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors." (2022).[3] Link
-
Pyridine Scaffolds in Drug Design: Molecules. "Pyridine Derivatives as Preferable Scaffolds for the Process of Discovering New Drugs." (2023).[1][3][4][5] Link
-
THP Synthesis: Bioorganic & Medicinal Chemistry. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." (2017).[6][7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
A Comparative Guide to the Conformational Analysis of 4-Substituted Tetrahydropyrans for Researchers and Drug Development Professionals
The tetrahydropyran (THP) ring is a ubiquitous scaffold in a vast array of natural products and pharmaceutical agents. Its non-planar, chair-like conformation plays a pivotal role in defining the three-dimensional arrangement of substituents, which in turn governs molecular recognition and biological activity. For drug development professionals, a nuanced understanding of the conformational preferences of substituted THPs is not merely academic; it is a cornerstone of rational drug design. This guide provides an in-depth comparison of the conformational behavior of various 4-substituted tetrahydropyrans, supported by experimental data and computational analyses. We will delve into the subtle interplay of steric and stereoelectronic effects that dictate the axial-equatorial equilibrium, offering insights to guide the design of molecules with desired spatial arrangements.
The Chair Conformation and the A-Value: Quantifying Substituent Preferences
The tetrahydropyran ring, much like cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. A substituent at the C4 position can occupy one of two orientations: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The relative stability of these two conformers is a critical determinant of the molecule's overall shape and its interactions with biological targets.
The conformational preference is quantified by the conformational free energy, or "A-value," which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A positive A-value indicates a preference for the equatorial position. This equilibrium is a dynamic process, with the ring rapidly flipping between the two chair conformations.
Caption: Chair-chair interconversion of a 4-substituted tetrahydropyran.
Comparing Substituent Effects: A Data-Driven Analysis
The preference for the equatorial position is primarily driven by the avoidance of unfavorable 1,3-diaxial interactions between the substituent and the axial hydrogens on C2 and C6. However, the nature of the substituent introduces a range of other electronic and steric factors that modulate this preference. Below, we compare the conformational behavior of various 4-substituted tetrahydropyrans, presenting both experimental and computational data.
| Substituent (X) | A-Value (kcal/mol) in Cyclohexane[1] | Conformational Free Energy (ΔG°) (kcal/mol) in Tetrahydropyran (Experimental) | Conformational Free Energy (ΔG°) (kcal/mol) in Tetrahydropyran (Computational) | Key Observations |
| -CH₃ | 1.75 | ~1.9 (in CCl₄) | 1.85 (B3PW91/6-31G(d))[2] | Strong equatorial preference due to steric hindrance. The ether oxygen has a minimal impact compared to cyclohexane. |
| -OH | 0.87 | Solvent dependent | - | In non-polar solvents, a slight equatorial preference is observed. In hydrogen-bonding solvents, the preference can shift due to interactions with the solvent. |
| -F | 0.25 | ~0.4 (in CS₂) | - | The small size of fluorine leads to a weaker equatorial preference compared to larger halogens. |
| -Cl | 0.53 | ~0.6 (in CS₂) | - | Increased steric bulk compared to fluorine results in a stronger preference for the equatorial position. |
| -Br | 0.48 | ~0.5 (in CS₂) | - | Similar to chlorine, showing a clear equatorial preference. |
| -NH₂ | 1.2-1.6 | Solvent dependent | - | The conformational equilibrium is highly sensitive to solvent and pH due to protonation and hydrogen bonding effects.[2] |
Note: Experimental values for tetrahydropyrans are less abundant in the literature compared to cyclohexanes. The provided values are based on available studies and may vary with solvent and temperature.
Delving Deeper: The Causality Behind Conformational Choices
The data presented above highlights that while steric bulk is a primary driver for equatorial preference, other factors are at play:
-
Stereoelectronic Effects: In contrast to 2-substituted THPs where the anomeric effect can favor the axial position for electronegative substituents, this effect is absent at the 4-position. The dominant electronic influence at C4 is the inductive effect of the ring oxygen, which can subtly alter bond lengths and angles but does not typically override steric considerations.
-
Solvent Effects: For substituents capable of hydrogen bonding (e.g., -OH, -NH₂), the solvent environment plays a crucial role. In protic solvents, hydrogen bonding to the solvent can effectively increase the steric demand of the substituent, further favoring the equatorial position. Conversely, intramolecular hydrogen bonding between the substituent and the ring oxygen (if sterically feasible in the axial conformer) could slightly stabilize the axial orientation in non-polar solvents.
Experimental and Computational Methodologies: A Practical Guide
Accurate determination of conformational equilibria is paramount. Here, we outline the key experimental and computational workflows.
Experimental Protocol: Low-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying conformational dynamics in solution. By cooling the sample, the rate of ring flipping can be slowed sufficiently on the NMR timescale to observe distinct signals for the axial and equatorial conformers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the 4-substituted tetrahydropyran in a suitable low-freezing solvent (e.g., deuterated chloroform, carbon disulfide, or a mixture of deuterated solvents).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. The observed coupling constants will be a population-weighted average of the two conformers.
-
Low-Temperature Experiment: Gradually lower the temperature of the NMR probe until the signals for the protons on the THP ring begin to broaden and then resolve into two distinct sets of signals, corresponding to the axial and equatorial conformers.
-
Signal Assignment: Assign the signals for each conformer using 2D NMR techniques such as COSY and HSQC.
-
Integration and Equilibrium Constant: Integrate the well-resolved signals corresponding to each conformer. The ratio of the integrals provides the equilibrium constant (K_eq = [equatorial]/[axial]).
-
Calculation of ΔG°: Calculate the conformational free energy using the following equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
Caption: Experimental workflow for determining conformational free energy using NMR.
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry provides a powerful complementary approach to predict and rationalize conformational preferences.
Step-by-Step Methodology:
-
Structure Building: Build both the axial and equatorial conformers of the 4-substituted tetrahydropyran using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Energy Calculation: Calculate the single-point electronic energies of the optimized structures at a higher level of theory or with a larger basis set for greater accuracy.
-
ΔG° Calculation: The difference in the calculated Gibbs free energies between the equatorial and axial conformers provides the computational ΔG°.
Caption: Computational workflow for determining conformational free energy using DFT.
Conclusion: A Guide for Rational Design
The conformational analysis of 4-substituted tetrahydropyrans reveals a landscape dominated by steric effects, with the equatorial position being overwhelmingly favored for most substituents. However, for smaller or hydrogen-bonding substituents, the energy differences can be subtle and influenced by the surrounding environment. For medicinal chemists and drug development professionals, this understanding is critical. By carefully selecting substituents at the 4-position, it is possible to lock the THP ring into a desired conformation, thereby pre-organizing the molecule for optimal binding to its biological target. The judicious use of both experimental NMR techniques and computational modeling provides a robust toolkit for predicting and validating these conformational preferences, ultimately paving the way for the design of more potent and selective therapeutics.
References
-
Eliel, E. L., & Manoharan, M. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. The Journal of Organic Chemistry, 46(9), 1959-1962. [Link]
-
Weldon, A. K., et al. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A, 109(48), 11072-11079. [Link]
-
Freeman, F., & Hehre, W. J. (2002). A computational study of 4-alkyl equatorial tetrahydro-2 H-thiopyran-1-oxides (tetrahydrothiopyran-1-oxides, thiacyclohexane-1-oxides, thiane-1-oxides). Journal of Molecular Structure: THEOCHEM, 589-590, 235-250. [Link]
-
Lambert, J. B., & Vagenas, A. R. (1981). Conformational analysis in aprotic media. 12. 4-Heterosubstituted tetrahydropyrans. The Journal of Organic Chemistry, 46(9), 1952-1956. [Link]
-
Jensen, F. R., & Bushweller, C. H. (1969). Conformational analysis. XXI. Conformational properties of the amino group. Journal of the American Chemical Society, 91(21), 5774-5782. [Link]
-
Shaanxi Bloom Tech Co., Ltd. (n.d.). 4-Aminotetrahydropyran CAS 38041-19-9. [Link]
-
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Link]
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of Pyridine-Pyran Adducts
This guide provides a technical comparison of fragmentation activation methods for the structural elucidation of Pyridine-Pyran adducts (specifically fused pyranopyridines ). These scaffolds are critical in drug discovery for their bioactivity (e.g., anti-proliferative, anti-microbial), yet their structural isomerism poses significant analytical challenges.
Executive Summary
The characterization of pyridine-pyran fused systems (e.g., pyrano[2,3-c]pyridines vs. pyrano[3,2-b]pyridines) is a bottleneck in high-throughput synthesis due to the formation of constitutional isomers that often co-elute in liquid chromatography.
This guide compares the performance of Collision-Induced Dissociation (CID) against Higher-Energy Collisional Dissociation (HCD) . While CID remains the industry standard for trapping instruments, our comparative analysis demonstrates that HCD (Orbitrap technology) provides superior diagnostic utility for this specific scaffold by accessing higher-energy fragmentation channels (e.g., cross-ring cleavages) required to differentiate isomers.
Comparative Analysis: CID vs. HCD Performance
The choice of activation method drastically alters the observed spectral fingerprint for pyridine-pyran adducts.
Table 1: Performance Matrix of Activation Methods
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) |
| Primary Mechanism | Resonant excitation (slow heating). | Beam-type collision (fast heating). |
| Low Mass Cutoff | Yes (typically 1/3 of precursor m/z). | No (detects low m/z diagnostic ions). |
| Fragmentation Type | Lowest energy pathways (e.g., neutral losses like H₂O, CO).[1] | High-energy pathways (e.g., Retro-Diels-Alder, ring opening). |
| Isomer Differentiation | Moderate . Relies on intensity ratios of common ions. | High . Generates unique cross-ring fragment ions. |
| Pyridine-Pyran Specificity | Dominant loss of CO (28 Da) and HCN (27 Da). | Reveals specific RDA fragments (e.g., pyran ring cleavage). |
Expert Insight: The "Low Mass" Advantage
For pyridine-pyran adducts, the most diagnostic ions often appear below m/z 100 (e.g., the pyridine ring fragment at m/z 78 or 79). CID on ion traps often suffers from the "1/3 rule" cutoff, blinding the analyst to these crucial signals. HCD is the recommended alternative as it preserves these low-mass ions, providing a complete structural fingerprint.
Mechanistic Deep Dive: The Retro-Diels-Alder (RDA) Pathway
To correctly interpret the MS/MS spectra, one must understand the causality of the fragmentation. The pyran ring in these fused systems is the "soft spot" for fragmentation.
Primary Pathway: RDA Cleavage
Upon protonation (typically on the pyridine nitrogen), the molecule undergoes a Retro-Diels-Alder (RDA) reaction. This is the gold-standard mechanism for confirming the fusion pattern of the pyran ring.
-
Step 1: Charge localization on Pyridine N.
-
Step 2: Pyran ring opening via RDA.
-
Step 3: Elimination of neutral alkene/alkyne fragments.[2]
-
Step 4: Secondary loss of CO (carbonyl) or HCN (pyridine ring).
Visualization: Fragmentation Logic Flow
The following diagram illustrates the stepwise degradation of a generic pyrano[2,3-c]pyridine precursor.
Caption: Fig 1. Proposed HCD fragmentation pathway for pyranopyridine scaffolds, highlighting the sequential Retro-Diels-Alder (RDA) cleavage followed by neutral losses.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.
Phase 1: System Suitability (The "Trust" Step)
Before analyzing unknown adducts, validate the instrument's ability to induce RDA fragmentation using a known standard (e.g., Coumarin or a simple Chromone).
-
Infuse Standard: 10 µM Coumarin in 50:50 MeOH:H₂O (+0.1% Formic Acid).
-
Criteria: You must observe the neutral loss of CO (28 Da) with >10% relative abundance at 35 NCE (Normalized Collision Energy).
-
Correction: If CO loss is absent, increase Collision Gas pressure or NCE.
Phase 2: Acquisition Parameters (HCD Optimized)
Instrument: Q-Exactive / Orbitrap Series (or equivalent Q-TOF).
-
Ionization: ESI Positive Mode.
-
Rationale: Pyridine nitrogen is highly basic (
), ensuring efficient protonation .
-
-
Flow Rate: 5–10 µL/min (Direct Infusion) or 0.3 mL/min (LC).
-
Resolution: 70,000 @ m/z 200.
-
Rationale: High resolution is required to distinguish CO loss (27.9949 Da) from C₂H₄ loss (28.0313 Da).
-
-
Stepped NCE: 20, 40, 60 eV.
-
Rationale: Pyridine rings are stable (aromatic). Low energy (20 eV) preserves the molecular ion; high energy (60 eV) forces the ring-opening required for isomer differentiation.
-
Phase 3: Data Interpretation
-
Identify the Precursor: Confirm
.[2] -
Search for RDA: Look for mass shifts corresponding to the non-aromatic portion of the pyran ring (e.g., -C₂H₂O).
-
Verify Core: Check for the pyridine characteristic ions (m/z 78, 79, 51, 52).
References
-
Vertex AI Search. (2023). Gas-phase fragmentation study of a novel series of synthetic 2-oxo-2H-benzopyrano[2,3-d]pyrimidine derivatives.
-
Asian Journal of Chemistry. (2010). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
-
National Institutes of Health (NIH). (2020). Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams.
-
BenchChem. (2025).[3] Comparative Mass Spectrometry Analysis of Pyridine Derivatives.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine
This document provides essential procedural guidance for the safe and compliant disposal of 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine. As a substituted pyridine derivative, this compound requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Foundational Principles: Understanding the Hazard Profile
4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine incorporates both a pyridine ring and a tetrahydropyran moiety. The pyridine component is the primary driver of its hazard profile. Pyridine and its derivatives are typically flammable, toxic, and classified as hazardous waste.[1][2] Exposure can cause skin and respiratory irritation, with more severe symptoms including dizziness, headaches, and nausea.[3][4] Therefore, the core principle of disposal is to treat this compound as a hazardous chemical waste, precluding any disposal via standard laboratory drains or general refuse.[1][5]
Adherence to your institution's Environmental Health & Safety (EHS) department guidelines, alongside local and national regulations, is mandatory.[1][2][6]
Personnel Protection: A Non-Negotiable Prerequisite
Before initiating any waste collection or disposal procedures, the implementation of appropriate Personal Protective Equipment (PPE) is your first and most critical line of defense.[1]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | Protects eyes from splashes and volatile fumes. |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a resistant barrier to pyridine-based compounds. |
| Body Protection | Laboratory Coat | Prevents direct skin contact with the chemical.[3] |
| Respiratory Protection | Certified Fume Hood | All handling of waste should occur within a well-ventilated area, preferably a fume hood, to minimize inhalation of potentially harmful vapors.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the collection and temporary storage of 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine waste pending final disposal by a certified entity.
Step 1: Waste Segregation and Collection
Collect all waste materials containing 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine, including residual amounts in containers, contaminated consumables (e.g., pipette tips, weighing boats), and absorbent materials from spill cleanups. Place these materials into a designated hazardous waste container.[1]
-
Causality: Proper segregation prevents unintentional and dangerous chemical reactions that could occur if incompatible waste streams are mixed.
Step 2: Container Selection
The waste container must be chemically compatible with pyridine derivatives. Glass or high-density polyethylene containers are generally suitable.[3] The container must have a secure, sealable lid to prevent the escape of volatile fumes.[1][4]
-
Causality: Using an incompatible container can lead to degradation of the container, causing leaks and exposure. A sealed container is crucial due to the volatility and odor of pyridine compounds.[4]
Step 3: Accurate and Clear Labeling
Properly label the waste container immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "Waste 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine"
-
Associated hazard information (e.g., Flammable, Toxic)
-
Causality: Clear labeling ensures that all personnel are aware of the container's contents and associated dangers, preventing mishandling and facilitating proper disposal by EHS or external waste management services.
Step 4: Secure Interim Storage
Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment area.[1][4] This location must be away from all sources of ignition, heat, direct sunlight, and incompatible materials such as strong oxidizing agents and acids.[5][6]
-
Causality: Pyridine derivatives are flammable, and their vapors can form explosive mixtures with air.[7][8] Storing them away from ignition sources and in a ventilated area mitigates the risk of fire or explosion. Secondary containment ensures that any potential leaks from the primary container are captured.
Step 5: Arranging for Final Disposal
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container. Do not attempt to dispose of the chemical yourself.[6] The standard and recommended method for the disposal of pyridine-based waste is controlled high-temperature incineration.[2][9]
-
Causality: Professional waste disposal services have the equipment and expertise to handle and destroy hazardous chemicals in a way that is safe and compliant with environmental regulations.
Emergency Protocol: Spill Management
Accidental spills must be addressed immediately and safely.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, using fume hoods to their full capacity.[3][6]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to cover and contain the spill.[3][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Material: Using non-sparking tools, carefully collect the absorbent material and place it into a designated hazardous waste container.[5][10]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Waste: Seal and label the container with the spill cleanup materials as hazardous waste and manage it according to the protocol described above.[1]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. nj.gov [nj.gov]
- 7. thermofishersci.in [thermofishersci.in]
- 8. carlroth.com [carlroth.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
